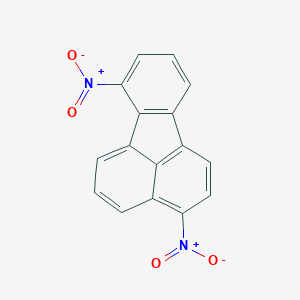
3,7-Dinitrofluoranthene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dinitrofluoranthene is a nitronaphthalene.
Aplicaciones Científicas De Investigación
Carcinogenicity Testing
DNF has been extensively studied for its carcinogenic potential. In laboratory settings, studies involving Fischer 344 rats have demonstrated that subcutaneous administration of DNF leads to a significant incidence of tumors. Specifically, all treated rats developed malignant fibrous histiocytoma at the injection site after a period of observation .
Table 1: Summary of Carcinogenic Studies on DNF
| Study Type | Administration Method | Dose | Tumor Incidence |
|---|---|---|---|
| Subcutaneous Injection | Twice weekly | 0.05 mg | 100% (21/21 rats) |
| Intrapulmonary Implant | Single dose | 200 μg | 54% (12/22 rats) |
Mutagenicity Assessment
DNF has shown high mutagenic activity in various strains of Salmonella typhimurium, particularly in TA98, indicating its capability to induce frameshift mutations. The mutagenicity was significantly higher in the absence of metabolic activation systems . This property makes DNF a valuable compound for studying genetic mutations and the mechanisms behind them.
Environmental Impact and Monitoring
Although DNF is not produced commercially, it is relevant in environmental studies due to its presence as a pollutant from diesel and gasoline engine emissions. Research indicates that DNF can enter various environmental compartments, necessitating monitoring for potential health risks associated with exposure .
Table 2: Environmental Occurrence and Monitoring of DNF
| Environmental Medium | Detection Methods | Health Implications |
|---|---|---|
| Air | Gas chromatography | Respiratory issues |
| Soil | Solid-phase extraction | Soil contamination affecting flora/fauna |
| Water | Liquid chromatography | Potential bioaccumulation in aquatic life |
Laboratory Experiments
In controlled experiments, groups of rats were subjected to different routes of DNF administration to study its carcinogenic effects. The results consistently indicated a strong correlation between DNF exposure and tumor development, reinforcing its classification as a potential human carcinogen .
Risk Assessment Frameworks
The National Toxicology Program (NTP) has incorporated DNF into broader toxicological assessments aimed at understanding chemical interactions with biological systems. These studies utilize advanced molecular biology tools to elucidate the mechanisms by which DNF exerts its toxic effects .
Propiedades
Número CAS |
105735-71-5 |
|---|---|
Fórmula molecular |
C16H8N2O4 |
Peso molecular |
292.24 g/mol |
Nombre IUPAC |
3,7-dinitrofluoranthene |
InChI |
InChI=1S/C16H8N2O4/c19-17(20)13-8-7-10-9-3-2-6-14(18(21)22)16(9)12-5-1-4-11(13)15(10)12/h1-8H |
Clave InChI |
WAAHHGKGQYVTNS-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C4=C3C=CC=C4[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
C1=CC2=C(C=CC3=C2C(=C1)C4=C3C=CC=C4[N+](=O)[O-])[N+](=O)[O-] |
Color/Form |
Yellow needles Pale yellow crystals from 50 percent aq acetone |
melting_point |
203-204 °C |
Key on ui other cas no. |
105735-71-5 |
Pictogramas |
Health Hazard |
Solubilidad |
Practically insol in water. |
Sinónimos |
3,7-dinitrofluoranthene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















